molecular formula C14H12N2O B8790153 2-Amino-5-(benzyloxy)benzonitrile

2-Amino-5-(benzyloxy)benzonitrile

Cat. No.: B8790153
M. Wt: 224.26 g/mol
InChI Key: MYRYYOSOPJHSKX-UHFFFAOYSA-N
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Description

2-Amino-5-(benzyloxy)benzonitrile is an organic compound with the molecular formula C14H12N2O and a molecular weight of 224.26 g/mol . Its structure features a benzonitrile core substituted with an amino group and a benzyloxy group. The compound is identified by CAS Number 38711-02-3 . As a substituted benzonitrile, this compound is primarily valued in research as a versatile building block for the synthesis of more complex molecules . The nitrile functional group is a robust and biocompatible moiety found in numerous pharmaceuticals and clinical candidates . It often serves as a hydrogen bond acceptor in molecular interactions and can act as a bioisostere for carbonyl groups, helping to optimize a compound's binding to biological targets and its pharmacokinetic properties . The presence of both amino and benzyloxy groups further enhances its utility as a synthetic intermediate, allowing for diverse chemical modifications. This product is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use, or for any form of human consumption.

Properties

Molecular Formula

C14H12N2O

Molecular Weight

224.26 g/mol

IUPAC Name

2-amino-5-phenylmethoxybenzonitrile

InChI

InChI=1S/C14H12N2O/c15-9-12-8-13(6-7-14(12)16)17-10-11-4-2-1-3-5-11/h1-8H,10,16H2

InChI Key

MYRYYOSOPJHSKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)N)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below highlights key differences between 2-Amino-5-(benzyloxy)benzonitrile and structurally related compounds:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Solubility Key Applications References
This compound -NH₂ (2), -OCH₂C₆H₅ (5), -CN C₁₅H₁₄N₂O₂ 254.28 Chloroform, MeOH, DMSO Research chemical
2-Amino-5-methoxybenzonitrile -NH₂ (2), -OCH₃ (5), -CN C₈H₇N₂O 148.16 Not specified Intermediate in drug synthesis
2-Amino-5-ethylbenzonitrile -NH₂ (2), -C₂H₅ (5), -CN C₉H₁₀N₂ 146.19 Not specified Organic building block
2-Amino-4-chloro-5-methoxybenzonitrile -NH₂ (2), -Cl (4), -OCH₃ (5), -CN C₈H₇ClN₂O 182.61 Not specified Pharmaceutical intermediate
2-Amino-5-(1-methylethyl)benzonitrile -NH₂ (2), -CH(CH₃)₂ (5), -CN C₁₀H₁₂N₂ 160.22 Not specified Research chemical
2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile -NH₂ (2), -OCH₃ (4), -O(CH₂)₃N(C₂H₄)₂O (5), -CN C₁₅H₂₀N₃O₃ 290.34 Not specified Kinase inhibitor synthesis
Key Observations:
  • Reactivity: Chloro-substituted analogs (e.g., 2-Amino-4-chloro-5-methoxybenzonitrile) may exhibit higher reactivity in nucleophilic aromatic substitution reactions due to the electron-withdrawing chlorine atom .
  • Synthetic Flexibility: Compounds with morpholinopropoxy (e.g., ) or benzyloxy groups allow further functionalization via deprotection (e.g., hydrogenolysis of benzyloxy) or coupling reactions.

Preparation Methods

Reaction Pathway

This method involves nitration of a benzyloxy-substituted benzonitrile precursor followed by reduction of the nitro group to an amine. Key steps include:

  • Nitration : A benzyloxybenzonitrile derivative is treated with a nitrating agent (e.g., HNO₃/H₂SO₄) at low temperatures (−15°C to 15°C) to introduce a nitro group.

  • Reduction : The nitro intermediate is reduced using stannous chloride (SnCl₂) in hydrochloric acid (HCl) and acetic acid (AcOH) at 60°C.

Optimization Data

ParameterConditionsYieldSource
Nitration Temperature−15°C to 15°C85%
Reduction Time1 hour at 60°C73%
PurificationColumn chromatography (hexane:EtOAc)97%

Advantages : High regioselectivity due to directed nitration.
Limitations : Use of corrosive SnCl₂ and hazardous concentrated HCl.

Suzuki-Miyaura Cross-Coupling

Reaction Pathway

This palladium-catalyzed method couples a boronic acid derivative with a halogenated benzonitrile:

  • Boronic Acid Preparation : A brominated benzyloxy precursor is treated with trimethyl borate and a catalyst.

  • Coupling : The boronic acid reacts with 2-bromobenzonitrile using [1,1'-bis(diphenylphosphino)ferrocene]palladium dichloride at 75°C under nitrogen.

Optimization Data

ParameterConditionsYieldSource
Catalyst Loading10 mol% Pd(dppf)Cl₂82%
Reaction Temperature75°C for 6 hours82%
Solvent SystemTHF/DMF (4:1)82%

Advantages : Scalable for industrial production with high atom economy.
Limitations : Requires inert conditions and expensive palladium catalysts.

Multi-Step Synthesis from Anthranilic Acid

Reaction Pathway

A classical route starting from anthranilic acid:

  • Chlorination : Sulfuryl chloride introduces a chloro group at the 5-position.

  • Cyanation : The chlorinated intermediate is converted to a nitrile using copper(I) cyanide (CuCN).

  • Benzylation : A benzyloxy group is introduced via nucleophilic substitution with benzyl bromide (BnBr).

Optimization Data

ParameterConditionsYieldSource
Chlorination ReagentSO₂Cl₂ in ether37%
Cyanation Temperature170°C for 6 hours48%
Benzylation CatalystK₂CO₃ in acetone92%

Advantages : Uses inexpensive starting materials.
Limitations : Low overall yield due to multiple steps.

Direct Benzylation of Nitrobenzonitrile

Reaction Pathway

A one-pot method combining benzylation and nitro reduction:

  • Benzylation : 5-Nitro-2-aminobenzonitrile reacts with BnBr in the presence of K₂CO₃.

  • Nitro Reduction : The product is reduced using H₂/Pd-C or SnCl₂/HCl.

Optimization Data

ParameterConditionsYieldSource
Benzylation Time48 hours at 50°C95%
Reduction AgentSnCl₂ in HCl/AcOH73%

Advantages : Simplified workflow with fewer intermediates.
Limitations : Extended reaction times for benzylation.

Industrial-Scale Production Techniques

Key Innovations

  • Continuous Flow Reactors : Enhance safety and yield for nitration steps.

  • Solvent Recycling : Methylene chloride and ethyl acetate are recovered via distillation.

  • Catalyst Recycling : Pd catalysts are filtered and reused, reducing costs.

Comparative Analysis of Methods

MethodStarting MaterialKey ReagentYieldCostScalability
Nitration-ReductionBenzyloxybenzonitrileSnCl₂/HCl73%LowHigh
Suzuki-MiyauraBromobenzonitrilePd(dppf)Cl₂82%HighModerate
Anthranilic Acid RouteAnthranilic acidCuCN37%LowLow
Direct BenzylationNitrobenzonitrileBnBr/K₂CO₃95%ModerateHigh

Challenges and Optimization Strategies

Common Issues

  • Byproduct Formation : Over-nitration or debenzylation during nitration.

  • Catalyst Deactivation : Pd leaching in Suzuki couplings reduces efficiency.

  • Purification Complexity : Column chromatography increases production time.

Mitigation Approaches

  • Temperature Control : Maintaining −15°C during nitration minimizes side reactions.

  • Ligand Design : Bulky phosphine ligands stabilize Pd catalysts in cross-couplings.

  • Alternative Reducing Agents : NaBH₄/CuCl₂ systems replace SnCl₂ for greener synthesis .

Q & A

Q. Table 1. Synthetic Route

StepReagents/ConditionsPurposeReference
1S₈, CuI, Cs₂CO₃, dry DMF, 100°CIntermediate formation
2H₂O₂, K₂CO₃, DMSO, rtOxidation to final product

(Advanced) How can discrepancies in solvation free energy data for this compound across solvent systems be resolved?

Answer:
Benzonitrile derivatives exhibit high dipole moments (4.01–4.18 D), influencing solvent compatibility . To address discrepancies:

Use molecular dynamics simulations to model solvent polarity effects.

Validate experimentally via surface tension measurements or calorimetry.

Cross-reference with benzonitrile adsorption studies on transition metals (e.g., Ag, Ni) to assess interfacial behavior .

(Basic) Which spectroscopic techniques confirm the structural integrity of this compound?

Answer:

  • ¹H/¹³C NMR : To identify aromatic protons and benzyloxy/amine groups.
  • IR Spectroscopy : Confirms nitrile (C≡N, ~2200 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) functionalities.
  • Mass Spectrometry : Validates molecular weight (e.g., via ESI-MS or GC-MS).

(Advanced) What strategies elucidate the adsorption behavior of this compound on transition metal surfaces?

Answer:

  • Surface-Enhanced Raman Spectroscopy (SERS) : Detects orientation changes on Ag or Au surfaces.
  • Density Functional Theory (DFT) : Predicts binding energies and adsorption sites (e.g., via metal-nitrile interactions) .
  • Comparative Studies : Benchmark against benzonitrile adsorption on Pd or Pt to identify substituent effects .

(Advanced) How can the potential of this compound as a kinase inhibitor be evaluated?

Answer:
Methodological steps include:

In Vitro Kinase Assays : Test inhibition of recombinant tyrosine kinases (e.g., EGFR, VEGFR).

Molecular Docking : Use software like AutoDock to predict binding to ATP-binding pockets.

(Basic) What physicochemical properties of this compound influence its reactivity?

Answer:

  • Dipole Moment : ~4 D (similar to benzonitrile), enhancing solubility in polar aprotic solvents (DMF, DMSO) .
  • Nitrile Reactivity : Susceptible to hydrolysis under acidic/basic conditions.
  • Benzyloxy Group : Provides steric bulk, affecting regioselectivity in cross-coupling reactions .

(Advanced) How can catalytic efficiency contradictions in cross-coupling reactions involving this compound be resolved?

Answer:

  • Catalyst Screening : Test Pd(PPh₃)₄ vs. CuI (as in ).
  • Solvent Optimization : Compare DMF (high polarity) vs. THF (low polarity).
  • Additive Studies : Introduce ligands (e.g., BINAP) to stabilize metal intermediates.

(Basic) What are the storage and stability considerations for this compound?

Answer:

  • Storage : Keep in a dark, sealed container at room temperature (similar to trifluoromethyl analogs ).
  • Stability : Monitor for nitrile hydrolysis via periodic FT-IR analysis.
  • Handling : Use inert atmosphere (N₂/Ar) during synthesis to prevent oxidation .

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